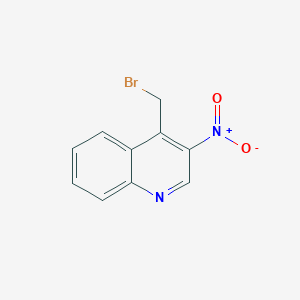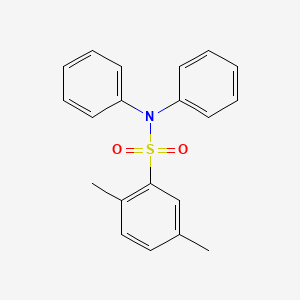
oxidanium;2,6-dipyridin-2-ylpyridine;platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxidanium;2,6-dipyridin-2-ylpyridine;platinum is a complex compound that has garnered significant interest in the fields of chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxidanium;2,6-dipyridin-2-ylpyridine;platinum typically involves the coordination of platinum with 2,6-dipyridin-2-ylpyridine ligands. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the proper formation of the complex. Common reagents used in the synthesis include platinum salts and 2,6-dipyridin-2-ylpyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistency and purity. The process is optimized to reduce costs and increase yield, often involving continuous monitoring and adjustment of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Oxidanium;2,6-dipyridin-2-ylpyridine;platinum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of platinum, which acts as a catalyst in many cases .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific pH levels, temperatures, and solvents to optimize the reaction rates and yields .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized platinum complexes, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Oxidanium;2,6-dipyridin-2-ylpyridine;platinum has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes. In medicine, it is being explored for its anticancer properties, particularly in targeting specific cellular pathways . Industrially, it is used in the development of advanced materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of oxidanium;2,6-dipyridin-2-ylpyridine;platinum involves its interaction with molecular targets such as DNA and proteins. The platinum center facilitates the formation of coordination bonds with these targets, leading to alterations in their structure and function. This can result in the inhibition of cellular processes such as DNA replication and protein synthesis, which is particularly relevant in its anticancer activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other platinum-based complexes such as cisplatin, carboplatin, and oxaliplatin. These compounds share some structural similarities but differ in their specific ligands and overall molecular architecture .
Uniqueness: Oxidanium;2,6-dipyridin-2-ylpyridine;platinum is unique due to its specific ligand arrangement, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with molecular targets compared to other platinum-based compounds, potentially leading to different biological and chemical activities .
Properties
Molecular Formula |
C15H14N3OPt+ |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
oxidanium;2,6-dipyridin-2-ylpyridine;platinum |
InChI |
InChI=1S/C15H11N3.H2O.Pt/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;;/h1-11H;1H2;/p+1 |
InChI Key |
HSRCZJGKBXFVHK-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[OH3+].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13148426.png)
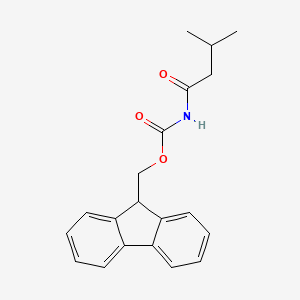

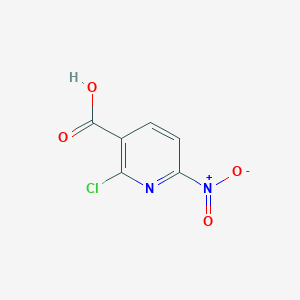



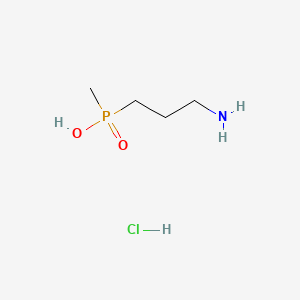
![5-Bromoisoxazolo[4,5-b]pyrazin-3-amine](/img/structure/B13148455.png)
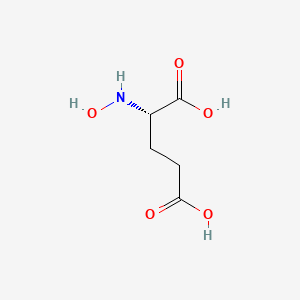
![disodium;2-[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B13148465.png)

